molecular formula C27H57ClN2O5SSi3 B590541 2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin CAS No. 25399-48-8

2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin

Cat. No.: B590541
CAS No.: 25399-48-8
M. Wt: 641.527
InChI Key: KNWRANWQYPIVSF-QDUCUBCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin is a biochemical reagent used primarily in scientific research. It is a derivative of clindamycin, a well-known antibiotic, and is characterized by the presence of trimethylsilyl groups at the 2, 3, and 4 positions of the molecule. This modification enhances its stability and solubility, making it a valuable tool in various biochemical assays .

Mechanism of Action

Target of Action

It is known to be an intermediate in the synthesis of clindamycin , which is a semi-synthetic antibiotic prepared from Lincomycin . Clindamycin is known to target bacterial ribosomes, specifically the 50S subunit, inhibiting protein synthesis.

Mode of Action

As an intermediate in the synthesis of clindamycin , it may share similar properties. Clindamycin binds to the 50S subunit of the bacterial ribosome, thereby inhibiting the synthesis of essential proteins and leading to bacterial growth inhibition or death.

Biochemical Pathways

Given its role in the synthesis of clindamycin , it can be inferred that it may affect the protein synthesis pathway in bacteria, leading to their growth inhibition or death.

Result of Action

As an intermediate in the synthesis of clindamycin , its action may result in the inhibition of bacterial protein synthesis, leading to bacterial growth inhibition or death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin involves the protection of hydroxyl groups in clindamycin with trimethylsilyl groups. This is typically achieved using trimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin is used in a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin is unique due to its enhanced stability and solubility, which are imparted by the trimethylsilyl groups. These properties make it more suitable for certain biochemical assays and industrial applications compared to its parent compound, clindamycin .

Properties

IUPAC Name

(2S,4S)-N-[(1S,2R)-2-chloro-1-[(2R,4R,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H57ClN2O5SSi3/c1-14-15-19-16-20(30(3)17-19)26(31)29-21(18(2)28)22-23(33-37(5,6)7)24(34-38(8,9)10)25(27(32-22)36-4)35-39(11,12)13/h18-25,27H,14-17H2,1-13H3,(H,29,31)/t18-,19+,20+,21-,22-,23?,24-,25-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWRANWQYPIVSF-IFVMGDRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2C([C@H]([C@H]([C@H](O2)SC)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)[C@@H](C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H57ClN2O5SSi3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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